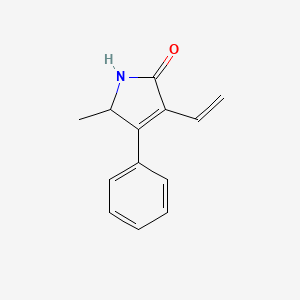
3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by its unique structure, which includes an ethenyl group, a methyl group, and a phenyl group attached to a pyrrolone ring. Compounds with this structural motif are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the pyrrolone ring from readily available synthetic precursors . Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound typically involves scalable and practical synthetic routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a related compound, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Similar Compounds
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: These compounds share a similar pyrrolone core but differ in their substituents, leading to different biological activities.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: This compound is structurally similar but has an ethyl group instead of an ethenyl group.
5-Methoxy-3,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one: This compound has methoxy and dimethyl groups, which alter its chemical properties and applications.
Uniqueness
3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethenyl group provides additional reactivity, making it a versatile intermediate for further chemical transformations. Additionally, its phenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
879489-32-4 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-ethenyl-2-methyl-3-phenyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C13H13NO/c1-3-11-12(9(2)14-13(11)15)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,14,15) |
InChI Key |
VIJGTXYJXBZMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=O)N1)C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















